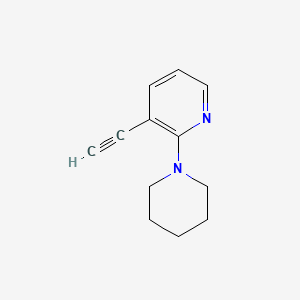

3-Ethynyl-2-(piperidin-1-yl)pyridine

描述

Molecular Architecture and Bonding Patterns

The molecular architecture of this compound encompasses several critical structural features that define its chemical identity and reactivity profile. The compound possesses a molecular formula of C₁₂H₁₄N₂ with a corresponding molecular weight of 186.25 grams per mole. The central pyridine ring forms the aromatic backbone of the molecule, providing a planar, six-membered heterocyclic system containing one nitrogen atom that contributes to the compound's electron distribution and potential coordination chemistry capabilities.

The ethynyl substituent at the 3-position introduces a linear alkyne functionality characterized by a carbon-carbon triple bond, which significantly influences the molecule's electronic properties and geometric constraints. This ethynyl group extends perpendicular to the pyridine plane, creating additional steric considerations and potential sites for further chemical modification through various coupling reactions. The presence of the alkyne functionality also enhances the compound's potential for participating in click chemistry reactions and other modern synthetic transformations.

At the 2-position, the piperidine moiety contributes a saturated six-membered nitrogen-containing ring that adopts a chair conformation under standard conditions. This structural feature provides conformational flexibility to the overall molecular framework while maintaining a defined three-dimensional arrangement. The piperidine nitrogen atom serves as the point of attachment to the pyridine ring, establishing a critical carbon-nitrogen bond that influences the molecule's overall geometry and electronic distribution.

The bonding patterns within this compound reflect a complex interplay between aromatic and aliphatic systems. The pyridine ring exhibits typical aromatic bonding characteristics with delocalized π-electron density, while the piperidine ring displays standard single-bond connectivity patterns consistent with saturated cyclic structures. The ethynyl group contributes additional π-bonding character through its triple bond functionality, creating opportunities for extended conjugation effects under appropriate conditions.

Table 1: Fundamental Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄N₂ | |

| Molecular Weight | 186.25 g/mol | |

| Chemical Abstracts Service Number | 2098037-21-7 | |

| International Union of Pure and Applied Chemistry Name | 3-ethynyl-2-piperidin-1-ylpyridine | |

| Simplified Molecular Input Line Entry System | C#CC1=C(N=CC=C1)N2CCCCC2 |

Crystallographic and Spectroscopic Characterization

Crystallographic studies of related piperidine-pyridine systems have provided valuable insights into the three-dimensional arrangements and intermolecular interactions characteristic of this structural class. Research examining similar heterocyclic frameworks has revealed that piperidine rings consistently adopt chair conformations in the solid state, with specific puckering parameters that reflect optimal geometric arrangements. In the case of related compounds, crystallographic analysis has demonstrated that the piperidine ring exhibits puckering parameters with theta values approaching 179.5 degrees, indicating near-ideal chair conformation geometry.

The pyridine component in these systems typically maintains essential planarity, with maximum atomic deviations from the mean plane generally not exceeding 0.035 Angstroms. This planarity is crucial for maintaining optimal aromatic character and facilitating potential π-π stacking interactions in crystalline arrangements. Intermolecular interactions in the solid state often involve aromatic π-π stacking between pyridine rings, with centroid-to-centroid distances typically ranging from 3.5 to 4.0 Angstroms.

Spectroscopic characterization of this compound and related compounds has revealed distinctive features that reflect the compound's structural complexity. Nuclear magnetic resonance spectroscopy provides particularly detailed information about the molecular dynamics and conformational behavior of these systems. Proton nuclear magnetic resonance spectra typically exhibit characteristic signals corresponding to the ethynyl proton, pyridine aromatic protons, and piperidine aliphatic protons.

Variable temperature nuclear magnetic resonance studies have proven especially informative for understanding conformational dynamics in similar piperidine-containing systems. Research has demonstrated that piperidine rings attached to aromatic systems exhibit rapid conformational interconversion at room temperature, resulting in characteristic broadening of nuclear magnetic resonance signals. As temperatures decrease, these signals sharpen significantly, providing clear evidence for the conformational mobility of the piperidine component.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with characteristic signals for the ethynyl carbon atoms, pyridine aromatic carbons, and piperidine aliphatic carbons. The ethynyl functionality typically produces distinctive signals in the alkyne carbon region, while the piperidine carbons appear in the aliphatic region with characteristic chemical shift patterns that reflect their geometric environments.

Table 2: Characteristic Spectroscopic Features of Related Piperidine-Pyridine Systems

| Spectroscopic Technique | Key Features | Temperature Dependence |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Ethynyl proton singlet, aromatic multipets, piperidine aliphatic signals | Significant line sharpening at low temperatures |

| ¹³C Nuclear Magnetic Resonance | Alkyne carbons, aromatic carbons, aliphatic carbons | Enhanced resolution at reduced temperatures |

| Heteronuclear Correlation | Cross-peaks between protons and carbons | Temperature-dependent correlation intensities |

Conformational Dynamics of Piperidine-Pyridine Systems

The conformational dynamics of piperidine-pyridine systems represent a critical aspect of their structural chemistry, with significant implications for their chemical reactivity and potential biological activities. Research has established that piperidine rings in these systems exhibit remarkable conformational flexibility, particularly regarding rotation around the carbon-nitrogen bond connecting the piperidine moiety to the pyridine ring. This rotational freedom allows for multiple conformational states that can interconvert rapidly under ambient conditions.

Variable temperature nuclear magnetic resonance studies have provided quantitative insights into the energy barriers associated with conformational interconversion in these systems. In related compounds, researchers have observed that the rotation of piperidine rings around carbon-nitrogen bonds occurs with relatively low activation energies, enabling rapid conformational exchange at room temperature. This dynamic behavior results in characteristic nuclear magnetic resonance line broadening effects that can be resolved through temperature variation experiments.

The conformational preferences of piperidine rings in these systems are influenced by several factors, including steric interactions with the aromatic system, electronic effects from the pyridine nitrogen, and intramolecular hydrogen bonding possibilities. Crystallographic studies have shown that in the solid state, piperidine rings typically adopt conformations that minimize steric clashes while maximizing favorable intermolecular interactions. However, in solution, the conformational landscape becomes more complex due to solvation effects and reduced intermolecular constraints.

The ethynyl substituent introduces additional conformational considerations through its linear geometry and potential for extended conjugation effects. While the ethynyl group itself maintains a fixed linear arrangement, its orientation relative to the pyridine plane can influence the overall molecular conformation and electronic distribution. Computational studies of related systems suggest that the ethynyl group preferentially adopts orientations that minimize steric interactions while maximizing electronic delocalization effects.

The conformational dynamics of these systems have important implications for their chemical reactivity patterns. The ability of the piperidine ring to adopt multiple conformations can influence the accessibility of reactive sites and the stereochemical outcomes of chemical transformations. Additionally, the conformational flexibility may play a crucial role in determining binding affinities and selectivities in biological systems, where molecular recognition processes often depend on precise three-dimensional arrangements.

Table 3: Conformational Parameters of Piperidine-Pyridine Systems

| Conformational Feature | Typical Range | Dynamic Behavior |

|---|---|---|

| Piperidine Chair Conformation | Q = 0.57-0.58 Å | Rapid ring flipping at room temperature |

| Carbon-Nitrogen Bond Rotation | 0-360° | Low barrier rotation (< 10 kcal/mol) |

| Pyridine Planarity Deviation | < 0.035 Å | Minimal distortion from planarity |

| Ethynyl Group Orientation | Perpendicular to pyridine plane | Fixed linear geometry |

Research into the conformational dynamics of these systems continues to reveal new insights into the relationship between molecular structure and dynamic behavior. Advanced computational methods, including molecular dynamics simulations and quantum chemical calculations, are providing increasingly detailed pictures of conformational energy landscapes and transition pathways. These studies are contributing to a deeper understanding of how conformational flexibility influences chemical reactivity and biological activity in this important class of heterocyclic compounds.

The integration of experimental and computational approaches has proven particularly valuable for characterizing conformational dynamics in these systems. X-ray crystallography provides static snapshots of preferred conformations in the solid state, while nuclear magnetic resonance spectroscopy reveals dynamic behavior in solution. Computational methods bridge these experimental observations by providing detailed energy profiles and mechanistic insights into conformational interconversion processes.

属性

IUPAC Name |

3-ethynyl-2-piperidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-11-7-6-8-13-12(11)14-9-4-3-5-10-14/h1,6-8H,3-5,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVANTRYEPLRDAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(N=CC=C1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Ethynyl-2-(piperidin-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with an ethynyl group and a piperidine moiety. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry and drug discovery. The compound has been investigated for its anticancer properties and interactions with various biological targets, including enzymes and receptors involved in cancer pathways.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2, and its CAS number is 2098037-21-7. The presence of both the ethynyl and piperidine groups enhances its reactivity, making it a candidate for further derivatization in synthetic organic chemistry.

Anticancer Activity

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structural motifs often interact with key enzymes involved in cancer progression, such as kinases and proteases. The specific mechanisms of action for this compound are still under investigation, but initial findings point towards significant potential in anticancer applications.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Cytotoxicity | Exhibits cytotoxic effects on certain cancer cell lines |

| Enzyme Interaction | Potential interactions with kinases and proteases |

| Anticancer Potential | Target for further investigation in drug development |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may bind to specific receptors or enzymes, altering their activity. Binding affinity studies using techniques such as surface plasmon resonance or isothermal titration calorimetry could provide insights into its pharmacodynamics.

Case Studies

Recent research has highlighted the importance of piperidine derivatives in drug design. For instance, a study focused on dual-action ligands targeting histamine H3 and sigma-1 receptors demonstrated that structural modifications significantly influence binding affinities and biological activities. This underscores the relevance of piperidine-containing compounds in developing novel therapeutic agents.

Case Study Example: Dual Piperidine-Based Ligands

In a study involving derivatives based on piperidine, several compounds were synthesized and evaluated for their affinity at histamine H3 receptors. The findings indicated that structural variations could lead to significant differences in receptor binding, suggesting that similar approaches could be applied to this compound to enhance its biological activity.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with other structurally related compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Aminopyridine | Amino group on pyridine | Antimicrobial and anticancer properties |

| 4-Ethynylpyridine | Ethynyl group at position 4 | Potential anti-inflammatory effects |

| Piperidinylpyrimidine | Piperidine attached to a pyrimidine ring | Anticancer activity |

| 3-(Piperidin-1-yl)phenol | Piperidine linked to phenolic structure | Antioxidant properties |

The unique combination of ethynyl and piperidinic functionalities in this compound may confer distinct reactivity patterns and biological activities compared to these similar compounds.

相似化合物的比较

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 3-Ethynyl-2-(piperidin-1-yl)pyridine with similar pyridine derivatives:

Key Observations :

- Molecular Weight : The target compound (186.26 g/mol) is smaller than Paroxetine (329.37 g/mol) and bromo-chloro analogs (303.58 g/mol), suggesting better membrane permeability .

Enzyme Interactions

- This compound: Predicted to inhibit CYP3A4 and CYP2D6 due to structural similarity to Paroxetine, a known CYP2D6 inhibitor .

- D1 (Purin-8-one derivative) : Exhibits CYPA34 inhibition and favorable ADMET properties, with docking scores comparable to tofacitinib .

准备方法

Synthesis of 2-(Piperidin-1-yl)pyridine Intermediate

A common approach involves the nucleophilic substitution of a halogenated pyridine derivative (e.g., 2-chloropyridine or 2-bromopyridine) with piperidine under basic or neutral conditions. The reaction typically proceeds in polar aprotic solvents such as n-butanol or dimethylformamide at elevated temperatures (e.g., 100–120 °C) with the presence of a base like DIPEA (N,N-diisopropylethylamine) to facilitate amination.

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| 2-chloropyridine + piperidine | n-BuOH, DIPEA, 120 °C, 24 h | ~70-80 | Nucleophilic aromatic substitution |

This step yields 2-(piperidin-1-yl)pyridine or protected derivatives suitable for further functionalization.

Introduction of the Ethynyl Group via Sonogashira Coupling

The ethynyl substituent at the 3-position is typically introduced by Sonogashira coupling of the corresponding 3-halopyridine intermediate with a terminal alkyne (e.g., trimethylsilylacetylene followed by deprotection).

- Catalyst: Pd(0) complex (e.g., Pd(PPh3)2Cl2)

- Co-catalyst: CuI

- Base: Triethylamine or DIPEA

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature: Room temperature to 80 °C

- Time: 6–24 hours

After coupling, the trimethylsilyl (TMS) protecting group is removed under mild basic or fluoride ion conditions to yield the terminal alkyne.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sonogashira coupling | Pd(0), CuI, Et3N, THF, 60 °C, 6 h | 65–85 | Coupling of 3-halopyridine with TMS-acetylene |

| TMS deprotection | TBAF or K2CO3 in MeOH or THF, RT, 1–2 h | 80–95 | Removal of TMS protecting group |

This methodology is well-established for installing ethynyl groups on heteroaromatic rings.

Representative Synthetic Route from Literature

A detailed synthetic route was reported for a closely related compound, involving:

- Starting Material: 4-chloro-7-iodo-9H-pyrimido[4,5-b]indole

- Step 1: Amination with tert-butyl (S)-3-aminopiperidine-1-carboxylate in n-butanol with DIPEA at 120 °C for 24 h to yield a protected piperidine intermediate.

- Step 2: Boc deprotection under acidic conditions to free the piperidine amine.

- Step 3: Michael addition with acrylonitrile in methanol to introduce a cyanoethyl substituent.

- Step 4: Sonogashira coupling with TMS-acetylene followed by TMS deprotection to install the ethynyl group.

- Purification: Flash column chromatography on silica gel.

This sequence yielded the target compound with good purity and characterized by NMR, MS, HPLC, and X-ray crystallography.

Catalytic and Reaction Condition Considerations

- Catalysts: Palladium catalysts such as Pd(PPh3)2Cl2 are preferred for Sonogashira coupling due to their high activity and selectivity.

- Bases: DIPEA and triethylamine are commonly used to neutralize acids formed and facilitate coupling.

- Solvents: Polar aprotic solvents enhance solubility and reaction rates.

- Temperature: Moderate heating (60–120 °C) is often required for amination and coupling steps.

- Purification: Silica gel chromatography is standard, with gradient elution using dichloromethane/methanol or ethyl acetate/hexane mixtures.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| 1 | Nucleophilic substitution | 2-halopyridine + piperidine, DIPEA, n-BuOH, 120 °C, 24 h | 2-(piperidin-1-yl)pyridine | 70–80 | Formation of piperidinyl pyridine |

| 2 | Sonogashira coupling | Pd(0), CuI, TMS-acetylene, Et3N, THF, 60 °C, 6 h | 3-(TMS-ethynyl)-2-(piperidin-1-yl)pyridine | 65–85 | Installation of ethynyl group |

| 3 | TMS deprotection | TBAF or K2CO3, MeOH or THF, RT, 1–2 h | This compound | 80–95 | Removal of TMS protecting group |

| 4 | Purification | Silica gel chromatography | Pure target compound | - | Essential for compound purity |

Research Findings and Analytical Data

- NMR Characterization: ^1H and ^13C NMR confirm the presence of ethynyl and piperidinyl substituents.

- Mass Spectrometry: ESI-MS shows molecular ion peaks consistent with the expected molecular weight.

- HPLC: High purity (>95%) confirmed by retention time and UV detection.

- X-ray Crystallography: Confirms molecular structure and intramolecular interactions.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethynyl-2-(piperidin-1-yl)pyridine?

- Methodological Answer : A common approach involves alkylation of pyridine derivatives with piperidine under basic conditions. For example, in analogous syntheses, substituted pyridines are reacted with piperidine in dichloromethane using NaOH as a base, followed by purification via column chromatography . Computational modeling can guide precursor selection and reaction optimization, as seen in dopamine receptor ligand synthesis .

Q. How can the aromaticity of the pyridine ring in this compound be experimentally confirmed?

- Methodological Answer : Aromaticity is validated through spectroscopic techniques:

- IR/Raman spectroscopy : Detect characteristic C=C/C≡C stretching vibrations (e.g., pyridine ring at ~1600 cm⁻¹, ethynyl groups at ~2100 cm⁻¹) .

- X-ray Absorption Spectroscopy (XAS) : Analyze C and N 1s→π* transitions to confirm delocalized π-electron systems .

- UV-Vis spectroscopy : Compare absorption maxima with known aromatic pyridine derivatives .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow guidelines for pyridine derivatives:

- Storage : Inert atmosphere, dry conditions (P401-P422 protocols) .

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact (H313/H315 codes) .

- Waste disposal : Neutralize with dilute acid before disposal (P501 protocols) .

Advanced Research Questions

Q. How to design experiments to evaluate binding affinity to dopamine D2-like receptors?

- Methodological Answer :

- Radioligand assays : Use [³H]N-methylspiperone or OH-DPAT in HEK293 cells expressing D2R/D3R/D4R. Measure competitive inhibition via scintillation counting .

- Functional assays : Perform β-arrestin recruitment or cAMP inhibition assays to assess agonism/antagonism .

- Control : Include reference ligands (e.g., A-412997) for baseline comparison .

Q. What computational strategies predict thrombin inhibition potential for piperidine-pyridine derivatives?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with thrombin’s active site (e.g., 4-(piperidin-1-yl)pyridine derivatives) .

- MD simulations : Analyze stability of ligand-thrombin complexes over 100-ns trajectories .

- QSAR models : Corrogate electronic (e.g., HOMO/LUMO) and steric parameters with anticoagulant activity .

Q. How to optimize catalytic conditions for introducing ethynyl groups to pyridine cores?

- Methodological Answer :

- Catalyst selection : Pd(OAc)₂ with pyridine ligands enhances C-H activation efficiency (e.g., acetoxylation studies) .

- Reaction conditions : Optimize solvent (DMF/THF), temperature (80–100°C), and stoichiometry of trimethylsilylacetylene .

- Monitoring : Track progress via TLC or GC-MS to isolate intermediates .

Q. What advanced spectral techniques resolve intermolecular interactions in aqueous solutions?

- Methodological Answer :

- Soft XAS : Probe C/N K-edge transitions to distinguish hydrogen bonding between pyridine and water .

- NMR titration : Measure chemical shift changes in D₂O to quantify solvation effects .

- FTIR difference spectroscopy : Compare O-H stretching bands in pure water vs. pyridine solutions .

Contradictions & Considerations

- Synthetic yields : Catalytic methods (Pd/pyridine) may conflict with thermal stability of ethynyl groups; lower temperatures (e.g., 60°C) are advised for sensitive intermediates .

- Receptor specificity : While D2-like receptor assays are standard, off-target effects (e.g., nicotinic acetylcholine receptors) require orthogonal validation via PET imaging analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。